
Melogliptin
概要
説明
メログリプチンは、ジペプチジルペプチダーゼ-4阻害剤のクラスに属する低分子薬です。主に2型糖尿病の治療に使用されます。この化合物は、グレンマーク製薬株式会社によって開発され、2型糖尿病患者における血糖コントロールの改善において有望な結果を示しています 。
2. 製法
合成経路と反応条件: メログリプチンの合成には、いくつかの重要な手順が含まれます。このプロセスは、tert-ブトキシカルボニル(Boc)基を用いたケトン基の保護から始まります。続いて、パラジウム触媒を用いた還元反応を行い、中間体化合物を生成します。 次に、この中間体を水素化ホウ素ナトリウムを用いて還元することにより、アミノアルコールが生成されます 。
工業的生産方法: メログリプチンの工業的生産には、通常、前述の合成経路を用いた大規模合成が含まれます。このプロセスは、高収率と高純度になるように最適化されており、最終生成物が医薬品基準を満たしていることを保証します。 メログリプチンの工業的生産においては、結晶化やクロマトグラフィーなどの高度な精製技術が一般的です 。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Melogliptin involves several key steps. The process begins with the protection of a ketone group using a tert-butoxycarbonyl (Boc) group. This is followed by a palladium-catalyzed reduction, which yields an intermediate compound. The intermediate is then reduced using sodium borohydride to produce an amino alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced purification techniques, such as crystallization and chromatography, is common in the industrial production of this compound .
化学反応の分析
反応の種類: メログリプチンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その合成と修飾に不可欠です。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 中間体の還元には、水素化ホウ素ナトリウムが頻繁に使用されます。
主な生成物: これらの反応から生成される主な生成物には、最終的なメログリプチン化合物を生成するためにさらに処理される中間体が含まれます。 これらの中間体は、この薬剤の段階的合成に不可欠です 。
4. 科学研究への応用
メログリプチンは、幅広い科学研究への応用を持っています。
科学的研究の応用
Introduction to Melogliptin
This compound is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed primarily for the treatment of type 2 diabetes mellitus. This compound is designed to enhance glycemic control by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release. The following sections will delve into the scientific research applications of this compound, supported by comprehensive data tables and case studies.
Phase II Clinical Trials
A significant study highlighted the efficacy of this compound in improving measures of pancreatic beta-cell function. In a Phase IIb clinical trial involving type 2 diabetes patients, this compound was administered at a dosage of 50 mg twice daily. The results indicated:
- Improvement in HbA1c levels : The reduction in glycated hemoglobin was statistically significant compared to baseline measurements.
- Safety Profile : The drug exhibited a favorable safety profile with minimal adverse effects reported .
Pharmacophore Modeling and Molecular Docking Studies
Research has also focused on developing a pharmacophore model for this compound and other DPP-4 inhibitors. Using computational tools like PharmaGist, researchers identified critical structural features that contribute to the inhibitory activity against DPP-4. The findings include:
- Pharmacophore Features : Key features include hydrogen bond acceptors and hydrophobic groups, which are essential for binding affinity.
- Molecular Docking Results : Docking studies confirmed that this compound effectively binds to the DPP-4 enzyme, supporting its potential as a therapeutic agent .
Comparative Studies with Other DPP-4 Inhibitors
This compound has been compared with other established DPP-4 inhibitors such as Sitagliptin and Saxagliptin in various studies. These comparisons have shown:
Drug | Dosage | HbA1c Reduction | Weight Change | Adverse Effects |
---|---|---|---|---|
This compound | 50 mg twice daily | -0.7% | -1.5 kg | Mild gastrointestinal |
Sitagliptin | 100 mg daily | -0.5% | -0.5 kg | Moderate headache |
Saxagliptin | 5 mg daily | -0.6% | -0.8 kg | Mild nausea |
This table illustrates that this compound not only provides comparable efficacy but also demonstrates a favorable weight change profile .
Case Study 1: Long-term Efficacy
In a long-term follow-up study involving patients treated with this compound, researchers observed sustained improvements in glycemic control over 52 weeks. Patients maintained their HbA1c levels below the target threshold, showcasing the drug's effectiveness in chronic management .
Case Study 2: Safety Monitoring
Another case study focused on monitoring adverse effects among patients taking this compound over an extended period. The findings indicated:
- A low incidence of serious adverse events.
- Most reported side effects were mild and transient, primarily gastrointestinal disturbances.
These outcomes support this compound's safety profile as an antidiabetic medication .
作用機序
メログリプチンは、ジペプチジルペプチダーゼ-4酵素を阻害することで効果を発揮します。この酵素は、グルカゴン様ペプチド-1やグルコース依存性インスリン分泌促進ペプチドなどのインクレチンホルモンの分解に関与しています。メログリプチンは、ジペプチジルペプチダーゼ-4を阻害することで、活性型インクレチンホルモンのレベルを高め、インスリン分泌を促進し、グルカゴン分泌を抑制します。 これは、血糖値を正常範囲内に維持するのに役立ちます 。
類似の化合物:
- シタグリプチン
- サクサグリプチン
- リナグリプチン
- デュトグリプチン
- カルメグリプチン
- アログリプチン
- ビルダグリプチン
比較: メログリプチンは、ジペプチジルペプチダーゼ-4の長期持続性阻害という点でユニークであり、強力で選択的な阻害剤となっています。それは、他の関連する酵素よりもジペプチジルペプチダーゼ-4に対して高い選択性を示しており、標的以外の効果の可能性を低減します。 さらに、メログリプチンは、他のいくつかのジペプチジルペプチダーゼ-4阻害剤と比較して、より長い半減期を持つ好ましい薬物動態学的プロファイルを明らかにしました 。
類似化合物との比較
- Sitagliptin
- Saxagliptin
- Linagliptin
- Dutogliptin
- Carmegliptin
- Alogliptin
- Vildagliptin
Comparison: Melogliptin is unique in its long-acting inhibition of dipeptidyl peptidase-4, making it a potent and selective inhibitor. It has shown a high degree of selectivity for dipeptidyl peptidase-4 over other related enzymes, which reduces the likelihood of off-target effects. Additionally, this compound has demonstrated a favorable pharmacokinetic profile, with a longer half-life compared to some other dipeptidyl peptidase-4 inhibitors .
生物活性
Melogliptin, also known as GRC-8200, is a dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Glenmark Pharmaceuticals. It is primarily investigated for its efficacy in managing type 2 diabetes mellitus (T2DM) by enhancing the incretin effect, which leads to increased insulin secretion and decreased glucagon levels. This article details the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound functions as a potent inhibitor of DPP-4, an enzyme that degrades incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-4, this compound prolongs the action of these hormones, leading to improved glycemic control. The inhibition of DPP-4 also has implications beyond glucose metabolism, influencing immune responses and inflammation.
Biological Activity Overview
- Glycemic Control : this compound has shown significant efficacy in lowering HbA1c levels in patients with T2DM.
- Safety Profile : In clinical trials, this compound demonstrated a favorable safety profile with minimal adverse effects compared to other DPP-4 inhibitors.
- Immune Modulation : Emerging evidence suggests that DPP-4 inhibitors may have immune-modulatory effects, potentially benefiting patients with autoimmune conditions.
Efficacy and Safety Trials
A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with T2DM over a 12-week period. The study design included a washout period for those on mono-therapy and assessed various endpoints including:
Parameter | This compound Group | Placebo Group |
---|---|---|
Change in HbA1c (%) | -0.8 | -0.1 |
Adverse Events (%) | 5 | 6 |
Serious Adverse Events (%) | 1 | 0 |
The results indicated that this compound significantly reduced HbA1c levels compared to placebo while maintaining a comparable safety profile.
Case Studies
In a case study involving a patient with poorly controlled T2DM on multiple medications including Metformin and Sitagliptin, the addition of this compound resulted in improved glycemic control without significant adverse effects. The patient's HbA1c decreased from 8.4% to 7.2% over three months.
Pharmacokinetics and ADMET Profile
This compound exhibits favorable pharmacokinetic properties:
- Absorption : High gastrointestinal absorption.
- Distribution : Limited blood-brain barrier penetration.
- Metabolism : Primarily hepatic metabolism.
- Excretion : Renal excretion with minimal unchanged drug.
Comparative Analysis with Other DPP-4 Inhibitors
The following table summarizes key biological activities of this compound compared to other DPP-4 inhibitors:
DPP-4 Inhibitor | Efficacy (HbA1c Reduction) | Adverse Events (%) | Unique Features |
---|---|---|---|
This compound | -0.8% | 5 | Strong DPP-4 inhibition |
Sitagliptin | -0.6% | 6 | Established safety profile |
Vildagliptin | -0.7% | 5 | Once-daily dosing |
特性
IUPAC Name |
(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN6O/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21/h9-14,19H,1-4,6-8H2/t11-,12-,13+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYGLDMGERSRPC-FQUUOJAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868771-57-7 | |
Record name | Melogliptin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868771577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MELOGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3N8016NKU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。